molecular formula C11H11NO B13709411 3-Acetyl-4-methylindole

3-Acetyl-4-methylindole

Cat. No.: B13709411
M. Wt: 173.21 g/mol
InChI Key: UGCIWYUQKIRYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-4-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry . The compound this compound is characterized by an acetyl group at the third position and a methyl group at the fourth position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-methylindole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-4-methylindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3-Acetyl-4-methylindole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-4-methylindole involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-4-methylindole is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-(4-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-10-11(7)9(6-12-10)8(2)13/h3-6,12H,1-2H3

InChI Key

UGCIWYUQKIRYOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.